![molecular formula C14H11Cl2NO B2717860 (4-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate CAS No. 154110-60-8](/img/structure/B2717860.png)
(4-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate (CBPMA) is an organic compound containing a benzyl group, a chlorine atom, and an ammonium group. It is a white crystalline solid with a melting point of 65°C and a boiling point of 106°C. It is used in organic synthesis, as a reagent in organic chemistry, and in various other applications.
Aplicaciones Científicas De Investigación
Electrochemical Properties and Applications
The research on novel ionic liquids, including those related to quaternary ammonium salts, has highlighted their promising electrochemical properties for applications such as electric double layer capacitors (EDLCs). These materials exhibit wide potential windows and high ionic conductivities, making them suitable for energy storage devices. For instance, the study by Sato, Masuda, and Takagi (2004) on the electrochemical properties of certain ionic liquids demonstrates their utility in enhancing the performance of EDLCs, offering a higher capacity and better charge-discharge cycle durability compared to conventional electrolytes (Sato, Masuda, & Takagi, 2004).
Environmental and Catalytic Applications
The modification of montmorillonite with cationic surfactants to remove toxic compounds like 4-chlorophenol from aqueous solutions is another significant application. This approach not only addresses the environmental concerns associated with chlorophenols but also highlights the versatility of quaternary ammonium compounds in environmental remediation. The study by Nourmoradi et al. (2016) provides insight into the efficient removal of 4-chlorophenol, showcasing the potential of surfactant-modified montmorillonite as a low-cost and effective adsorbent (Nourmoradi et al., 2016).
Antimicrobial and Antifungal Applications
Quaternary ammonium compounds have also been explored for their antimicrobial and antifungal properties. Research indicates that certain formulations can impart durable antimicrobial properties to textiles, providing a sustainable solution for healthcare and hygiene products. For example, Son et al. (2006) explored the use of quaternary ammonium salts to confer antimicrobial properties to cotton fabrics, which showed enhanced microbial resistance, demonstrating the practical applications of these compounds in creating antimicrobial textiles (Son, Kim, Ravikumar, & Lee, 2006).
Herbicidal Applications
The synthesis and evaluation of herbicidal ionic liquids based on quaternary ammonium salts underscore their potential in agricultural applications. These compounds offer a new approach to weed management with improved efficacy and reduced environmental impact compared to traditional herbicides. Marcinkowska et al. (2017) and Kordala-Markiewicz et al. (2014) have conducted studies demonstrating the herbicidal efficacy of ionic liquids containing quaternary ammonium ions, providing a basis for the development of more sustainable and effective herbicides (Marcinkowska et al., 2017); (Kordala-Markiewicz et al., 2014).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]methanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-13-5-1-11(2-6-13)9-17(18)10-12-3-7-14(16)8-4-12/h1-9H,10H2/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPLLAZOXRETHR-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[N+](=CC2=CC=C(C=C2)Cl)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C/[N+](=C/C2=CC=C(C=C2)Cl)/[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] heptanoate](/img/structure/B2717777.png)
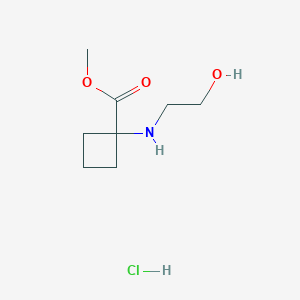
![3-cyclopropyl-2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2717780.png)
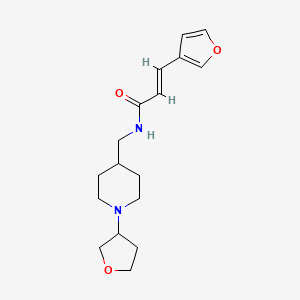
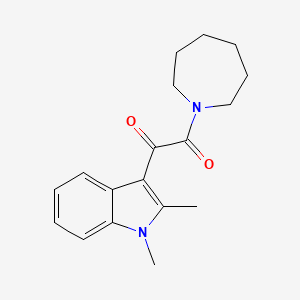
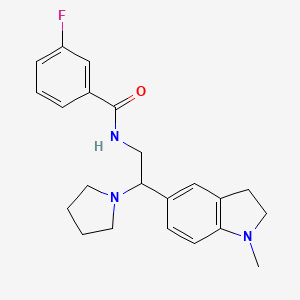
![1-[1-(2-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2717786.png)


![2-Chloro-1-[4-[(5-phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2717791.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2717793.png)
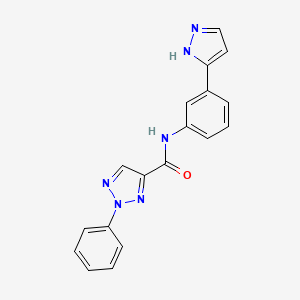
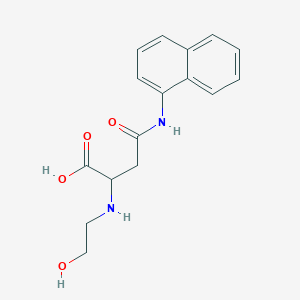
![4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate](/img/structure/B2717800.png)